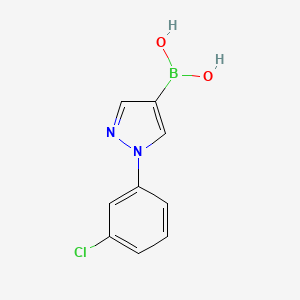

1-(3-Chlorophenyl)pyrazole-4-boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[1-(3-chlorophenyl)pyrazol-4-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BClN2O2/c11-8-2-1-3-9(4-8)13-6-7(5-12-13)10(14)15/h1-6,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQIIJLJSZUIAKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1)C2=CC(=CC=C2)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30674334 | |

| Record name | [1-(3-Chlorophenyl)-1H-pyrazol-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1072945-88-0 | |

| Record name | B-[1-(3-Chlorophenyl)-1H-pyrazol-4-yl]boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1072945-88-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [1-(3-Chlorophenyl)-1H-pyrazol-4-yl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30674334 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-Chlorophenyl)pyrazole-4-boronic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to 1-(3-chlorophenyl)pyrazole-4-boronic acid: Synthesis, Properties, and Applications in Cross-Coupling Reactions

This guide provides an in-depth technical overview of 1-(3-chlorophenyl)pyrazole-4-boronic acid, a key building block for researchers and professionals in drug development and synthetic chemistry. We will delve into its fundamental properties, synthesis, and critical applications, with a focus on the mechanistic principles that guide its use in modern organic synthesis.

Core Physicochemical Properties

This compound is a bifunctional organic compound featuring a substituted pyrazole ring and a boronic acid moiety. These functional groups bestow upon it the versatility to act as a cornerstone in the synthesis of complex molecular architectures.

Table 1: Key Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈BClN₂O₂ | [1][2][3] |

| Molecular Weight | 222.44 g/mol | [1][3][4] |

| CAS Number | 1072945-88-0 | [1][3][4] |

| Appearance | Typically a white to off-white solid | General observation for similar compounds |

| Stability | Boronic acids can be prone to dehydration to form boroxines. For enhanced stability, especially for long-term storage, it is often converted to its pinacol ester derivative. Store in a cool, dry place.[5][6] | General chemical knowledge |

Synthesis of this compound

The synthesis of pyrazole-4-boronic acids typically proceeds from a corresponding halogenated pyrazole precursor. A common and effective method is the lithium-halogen exchange followed by quenching with a trialkyl borate.[9][10]

General Synthetic Workflow

The synthesis can be conceptualized as a two-step process starting from the readily available 4-bromo-1-(3-chlorophenyl)-1H-pyrazole.

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

This protocol is a representative example based on established procedures for analogous compounds.[9]

-

Reaction Setup: To a solution of 4-bromo-1-(3-chlorophenyl)-1H-pyrazole (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (argon or nitrogen), cool the mixture to -78 °C in a dry ice/acetone bath.

-

Lithium-Halogen Exchange: Slowly add n-butyllithium (1.1 eq) dropwise, maintaining the temperature at -78 °C. Stir the reaction mixture for 1 hour at this temperature. The formation of the lithiated pyrazole intermediate is the critical step.

-

Borylation: Quench the reaction by the dropwise addition of triisopropyl borate (1.2 eq). The choice of a bulky borate ester can sometimes improve yields by minimizing side reactions.

-

Workup: After stirring for an additional 2 hours at -78 °C, allow the reaction to warm to room temperature. The reaction is then quenched by the addition of aqueous hydrochloric acid.

-

Isolation: The aqueous layer is extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization or column chromatography.

Application in Suzuki-Miyaura Cross-Coupling Reactions

A primary application of this compound is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is a powerful tool for the formation of carbon-carbon bonds, particularly for creating biaryl structures, which are prevalent in many pharmaceutical compounds.[4][11][12]

The general transformation is as follows:

Ar-X + (HO)₂B-Pyrazole → Ar-Pyrazole

Where Ar-X is an aryl or heteroaryl halide (or triflate) and the pyrazole is the 1-(3-chlorophenyl)pyrazol-4-yl group.

The Suzuki-Miyaura Catalytic Cycle

The mechanism of the Suzuki-Miyaura reaction is a well-established catalytic cycle involving a palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Step-by-Step Protocol for a Typical Suzuki-Miyaura Coupling

This protocol provides a general framework for coupling this compound with an aryl bromide.

-

Reagents and Setup: In a reaction vessel, combine the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0)) (2-5 mol%), and a base, typically potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2-3 eq).[13]

-

Solvent: Add a solvent system, often a mixture of an organic solvent and water, such as 1,4-dioxane/water or toluene/water. The aqueous phase is crucial for the transmetalation step.[13]

-

Inert Atmosphere: Purge the reaction mixture with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen, which can deactivate the palladium catalyst.

-

Reaction Conditions: Heat the mixture to the desired temperature, typically between 80-110 °C, and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup and Isolation: Upon completion, cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

Purification: The resulting crude product is then purified by column chromatography on silica gel to afford the desired biaryl product.

The choice of catalyst, ligand, base, and solvent can significantly impact the reaction outcome and may require optimization for specific substrates.[8][14]

Safety and Handling

As with all laboratory chemicals, appropriate safety precautions should be taken when handling this compound and its derivatives.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.[6]

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.[6][7]

Conclusion

This compound is a valuable and versatile reagent in modern organic synthesis. Its ability to participate in robust carbon-carbon bond-forming reactions like the Suzuki-Miyaura coupling makes it an indispensable tool for medicinal chemists and drug development professionals. A thorough understanding of its properties, synthesis, and reaction mechanisms is key to leveraging its full potential in the creation of novel and complex molecules.

References

- Mastering Organic Synthesis: Applications of Pyrazole Boronic Acid Pinacol Esters. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy

- This compound (C9H8BClN2O2). PubChemLite. [Link]

- Mastering Organic Synthesis: The Utility of Pyrazole Boronic Acid Pinacol Ester. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig

- Synthesis method of pyrazole-4-boronic acid pinacol ester.

- Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. [Link]

- Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester.

- Suzuki‐Miyaura coupling of 4H‐Indazol‐4‐ones/Pyrazoles with aryl...

- 1-(3-Fluorophenyl)-1H-pyrazole-4-boronic acid. MySkinRecipes. [Link]

- Leveraging Suzuki-Miyaura Coupling with Pyrazole-3-Boronic Acid: A Strategic Approach. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- Suzuki–Miyaura Coupling. Synthetic Methods in Drug Discovery: Volume 1. [Link]

Sources

- 1. Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C9H8BClN2O2) [pubchemlite.lcsb.uni.lu]

- 3. This compound CAS#: 1072945-88-0 [m.chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. 1H-Pyrazole-4-boronic acid pinacol ester, 98% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. books.rsc.org [books.rsc.org]

- 9. electronicsandbooks.com [electronicsandbooks.com]

- 10. CN104478917A - Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester - Google Patents [patents.google.com]

- 11. nbinno.com [nbinno.com]

- 12. Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

structure elucidation of 1-(3-chlorophenyl)pyrazole-4-boronic acid

This technical guide outlines a comprehensive, multi-technique approach for the structural elucidation of 1-(3-chlorophenyl)pyrazole-4-boronic acid. Designed for researchers, scientists, and professionals in drug development, this document provides an in-depth, rationale-driven framework that emphasizes scientific integrity and validated methodologies.

Introduction: Significance and Analytical Strategy

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its structure combines a pyrazole ring, a substituted phenyl group, and a reactive boronic acid moiety, making it a valuable building block. Unambiguous confirmation of its structure is paramount before its use in any application. This guide details a synergistic workflow employing Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and X-ray Crystallography to build a self-validating case for the molecule's identity.

Figure 1: Recommended workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Molecular Framework

NMR is the most powerful tool for determining the detailed structure of organic molecules in solution. A combination of ¹H, ¹³C, and ¹¹B NMR experiments is essential.

¹H NMR Spectroscopy: Proton Environment Mapping

Rationale: This experiment identifies all unique proton environments, their integrations (number of protons), and their coupling patterns (neighboring protons), which is crucial for assigning the substitution pattern on both the pyrazole and phenyl rings.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquisition: Run a standard ¹H NMR experiment on a spectrometer of 400 MHz or higher.

-

Analysis: Integrate the peaks and analyze their chemical shifts and multiplicities.

Expected Data & Interpretation:

| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration | Key Diagnostic Feature |

| Pyrazole H5 | ~8.4 ppm | s | 1H | Most downfield pyrazole proton. |

| Pyrazole H3 | ~8.0 ppm | s | 1H | Slightly upfield from H5. |

| Phenyl H2' | ~7.9 ppm | t (narrow) | 1H | Near the pyrazole ring. |

| Phenyl H6' | ~7.8 ppm | ddd | 1H | Ortho to Cl. |

| Phenyl H4' | ~7.6 ppm | t | 1H | Meta to both substituents. |

| Phenyl H5' | ~7.5 ppm | ddd | 1H | Between Cl and C4'. |

| B(OH)₂ | Broad, variable | s | 2H | Exchangeable protons, signal may be very broad. |

¹³C NMR Spectroscopy: The Carbon Skeleton

Rationale: ¹³C NMR confirms the number of unique carbon atoms and their electronic environment. This is critical for verifying the overall carbon framework.

Experimental Protocol:

-

Sample: Use the same sample as for ¹H NMR.

-

Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT-135 experiment can be run to differentiate CH/CH₃ from CH₂ carbons.

-

Analysis: Expect to see 9 distinct signals for the aromatic carbons. The carbon attached to boron (C4) may be broader and have a lower intensity.[1]

¹¹B NMR Spectroscopy: Boron Environment Confirmation

Rationale: This technique directly probes the boron nucleus, confirming the presence of the boronic acid functional group.[2] The chemical shift is indicative of the boron atom's hybridization state.[3]

Experimental Protocol:

-

Acquisition: Using a broadband probe, acquire a ¹¹B NMR spectrum.

-

Analysis: A single, broad signal is expected in the range of δ 19–30 ppm, which is characteristic of an sp²-hybridized boronic acid.[4][5]

Mass Spectrometry (MS): Molecular Weight and Elemental Composition

Rationale: High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. The isotopic pattern of chlorine is a key signature.

Experimental Protocol:

-

Ionization: Use a soft ionization technique like Electrospray Ionization (ESI).

-

Analysis: Determine the mass of the molecular ion.

-

Isotopic Pattern Analysis: Look for the characteristic M and M+2 peaks. Due to the natural abundance of ³⁵Cl (75%) and ³⁷Cl (25%), the ratio of these peaks should be approximately 3:1.[6][7][8] This provides definitive evidence for the presence of a single chlorine atom.

Data Summary:

| Ion | Formula | Calculated m/z (³⁵Cl) | Calculated m/z (³⁷Cl) | Expected Ratio |

| [M+H]⁺ | C₉H₉BClN₂O₂⁺ | 223.0440 | 225.0411 | ~3:1 |

| [M+Na]⁺ | C₉H₈BClN₂NaO₂⁺ | 245.0260 | 247.0230 | ~3:1 |

Infrared (IR) Spectroscopy: Functional Group Identification

Rationale: IR spectroscopy is a quick and simple method to verify the presence of key functional groups predicted by the structure.

Experimental Protocol:

-

Technique: Use Attenuated Total Reflectance (ATR) for a solid sample.

-

Acquisition: Scan the mid-IR range (4000–400 cm⁻¹).

Key Vibrational Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3500–3200 (broad) | O–H stretch | Boronic acid (-B(OH)₂)[9] |

| ~1600, ~1475 | C=C / C=N stretch | Aromatic rings (Phenyl, Pyrazole) |

| ~1350 | B–O stretch | Boronic acid[10][11] |

| ~1100 | B–C stretch | Boron-Carbon bond[10] |

| ~800-700 | C–Cl stretch | Chloro-substituent |

X-ray Crystallography: The Definitive Structure

Rationale: While the spectroscopic data provides a comprehensive picture, single-crystal X-ray diffraction offers the ultimate, unambiguous proof of structure.[12] It determines the precise three-dimensional arrangement of atoms in the solid state, confirming connectivity and stereochemistry.[13]

Experimental Protocol:

-

Crystal Growth: Grow suitable single crystals from a slow evaporation of a saturated solution (e.g., in ethanol or acetone).

-

Data Collection: Mount a single crystal on a diffractometer and collect diffraction data.[14]

-

Structure Solution: Solve and refine the data to generate a final structural model.

Figure 2: Confirmed molecular connectivity of the title compound.

Conclusion

The structural elucidation of this compound requires a methodical application of modern analytical techniques. NMR spectroscopy establishes the proton and carbon framework, mass spectrometry confirms the molecular formula and the presence of chlorine, and IR spectroscopy verifies key functional groups. When combined, these spectroscopic methods provide a powerful and self-validating dataset. For absolute confirmation, single-crystal X-ray crystallography provides the definitive and irrefutable structural proof. This rigorous, multi-faceted approach ensures the highest level of scientific integrity for research and development activities.

References

- 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). Journal of Organic Chemistry.

- A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. (1993). Canadian Journal of Chemistry.

- H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. (2020). ResearchGate.

- Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. (2021). ChemistrySelect.

- 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. (1984). Magnetic Resonance in Chemistry.

- CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate.

- Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. (2020). Molecules.

- Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. (2022). RSC Advances.

- FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). ResearchGate.

- A Solid-State 11B NMR and Computational Study of Boron Electric Field Gradient and Chemical Shift Tensors in Boronic Acids and Boronic Esters. (2010). The Journal of Physical Chemistry A.

- FTIR spectrum of boric acid. ResearchGate.

- Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. (2023). Analytical Chemistry.

- 1-Phenylpyrazole. PubChem.

- Fourier transform infrared (FTIR) spectrum of boronic acid copolymer. ResearchGate.

- Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. (2023). Molbank.

- 11B NMR spectroscopy of peptide boronic acid inhibitor complexes of alpha-lytic protease. Direct evidence for tetrahedral boron in both boron-histidine and boron-serine adduct complexes. (1993). Biochemistry.

- Combination of 1H and 13C NMR Spectroscopy. Thieme.

- ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. ResearchGate.

- Coordination of Adsorbed Boron: A FTIR Spectroscopic Study. (1995). Environmental Science & Technology.

- ATR-FT-IR spectra of 1 , 2 , and boronate microparticles BP. ResearchGate.

- The 1H NMR spectrum of pyrazole in a nematic phase. (2016). Magnetic Resonance in Chemistry.

- 1H-Pyrazole, 1-phenyl-. NIST WebBook.

- 1H NMR of pyrazole. Reddit.

- This compound (C9H8BClN2O2). PubChemLite.

- 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... ResearchGate.

- Synthesis method of pyrazole-4-boronic acid pinacol ester. Google Patents.

- Isotopes in Mass Spectrometry. Chemistry Steps.

- Mass Spectroscopy. University of Calgary.

- Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester. Google Patents.

- Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (2015). Molecules.

- The mass spectra of elements. Chemguide.

- Structural Requirements of 1-(2-Pyridinyl)-5-pyrazolones for Disproportionation of Boronic Acids. (2021). Molecules.

- Chloro pattern in Mass Spectrometry. YouTube.

Sources

- 1. Thieme E-Books & E-Journals [thieme-connect.de]

- 2. researchgate.net [researchgate.net]

- 3. par.nsf.gov [par.nsf.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Isotopes in Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 7. youtube.com [youtube.com]

- 8. scholar.ulethbridge.ca [scholar.ulethbridge.ca]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies | MDPI [mdpi.com]

- 14. mdpi.com [mdpi.com]

mass spectrometry of 1-(3-chlorophenyl)pyrazole-4-boronic acid

An In-Depth Technical Guide to the Mass Spectrometry of 1-(3-Chlorophenyl)pyrazole-4-Boronic Acid

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound, a key building block in contemporary drug discovery and organic synthesis. Boronic acids, while invaluable, present unique analytical challenges, primarily their propensity for dehydration and trimerization into boroxines.[1][2] This document, intended for researchers, analytical scientists, and drug development professionals, delineates robust methodologies to overcome these challenges. We will explore optimal ionization strategies, develop a validated UPLC-ESI-MS protocol, and propose a detailed fragmentation pathway for unequivocal structural confirmation. The causality behind each experimental choice is explained to empower the analyst with a deep, mechanistic understanding of the entire workflow.

Part 1: Foundational Chemical & Analytical Properties

A thorough understanding of the analyte's physicochemical properties is the bedrock of any successful analytical method. This compound is a multifaceted molecule, and each structural component dictates its behavior within the mass spectrometer.

The presence of the boronic acid group makes the molecule susceptible to dehydration, while the pyrazole and chlorophenyl rings provide distinct fragmentation handles and isotopic signatures that are crucial for identification.[3][4] The natural isotopic distributions of boron (¹⁰B/¹¹B) and chlorine (³⁵Cl/³⁷Cl) are powerful intrinsic labels that confirm the elemental composition of observed ions.[1]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₉H₈BClN₂O₂ | [5][6][7] |

| Average Molecular Weight | 222.44 g/mol | |

| Monoisotopic Mass | 222.03673 Da | [5] |

| CAS Number | 1072945-88-0 | [6] |

| Structure | PubChem CID: 46738677 |

Part 2: Ionization Strategies & Source Optimization

The primary challenge in the mass spectrometry of boronic acids is their thermal and solvent-driven instability, leading to the formation of cyclic trimeric anhydrides known as boroxines.[1] This process complicates mass spectra by depleting the monomeric ion signal and introducing a high-mass impurity. The choice of ionization technique is therefore critical to preserving the analyte's original form.

Caption: The dehydration and trimerization of boronic acids into boroxines.

Core Recommendation: Electrospray Ionization (ESI)

Electrospray Ionization (ESI) is the preferred method for analyzing this compound. As a soft ionization technique, it transfers ions from solution to the gas phase with minimal thermal stress, thereby suppressing the dehydration pathway that leads to boroxine formation.[8][9] ESI offers high sensitivity and is directly compatible with liquid chromatography, making it ideal for analyzing complex reaction mixtures.[10]

Expected Ion Species: Analysis should be conducted in both positive and negative ion modes to capture a comprehensive profile of the analyte and potential impurities.

-

Positive Ion Mode (+ESI): Prone to protonation and adduct formation with alkali metals or ammonium salts present in the mobile phase or as contaminants. The dehydrated ion is also commonly observed.

-

Negative Ion Mode (-ESI): Typically forms the deprotonated molecule and adducts with mobile phase anions like formate or acetate.

Table 2: Predicted m/z Values for Key Ions of this compound

| Adduct / Ion | Formula | Predicted Monoisotopic m/z | Ionization Mode |

| [M+H]⁺ | [C₉H₉BClN₂O₂]⁺ | 223.0440 | Positive |

| [M+Na]⁺ | [C₉H₈BClN₂NaO₂]⁺ | 245.0260 | Positive |

| [M+NH₄]⁺ | [C₉H₁₂BClN₃O₂]⁺ | 240.0706 | Positive |

| [M+H-H₂O]⁺ | [C₉H₇BClN₂O]⁺ | 205.0334 | Positive |

| [M-H]⁻ | [C₉H₇BClN₂O₂]⁻ | 221.0294 | Negative |

| [M+HCOO]⁻ | [C₁₀H₉BClN₂O₄]⁻ | 267.0349 | Negative |

| Note: m/z values are calculated for the most abundant isotopes, ¹¹B and ³⁵Cl. The full isotopic pattern should be used for confirmation. |

Alternative Ionization Techniques

While ESI is optimal, other methods can be employed for specific applications:

-

Direct-Electron Ionization (Direct-EI): A specialized nano-LC interface allows for direct introduction of the liquid eluent into a heated EI source. This generates reproducible, library-searchable EI spectra for polar compounds without derivatization and can be a robust alternative for industrial applications.[2]

-

Gas Chromatography-Mass Spectrometry (GC-MS): This approach is not directly applicable due to the low volatility and high polarity of the analyte. However, it becomes a powerful tool after derivatization, for instance, by converting the boronic acid to its more volatile pinacol ester.[11][12] This is particularly useful for quantifying specific impurities.

Part 3: A Validated UPLC-ESI-MS Workflow

To ensure accurate quantification and separation from potential impurities (e.g., starting materials, boroxines), coupling Ultra-High-Performance Liquid Chromatography (UPLC) with ESI-MS is essential.[8] A reversed-phase method provides excellent retention and separation for this moderately polar compound.

Caption: High-level workflow for UPLC-ESI-MS analysis.

Experimental Protocol: UPLC-ESI-MS Analysis

This protocol is a robust starting point and should be optimized for the specific instrumentation in use.

-

Instrumentation:

-

UPLC System coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

-

-

Sample Preparation:

-

Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile:Water to a final concentration of 10 µg/mL.

-

Vortex to ensure complete dissolution.

-

Filter through a 0.22 µm PTFE syringe filter if particulates are visible.

-

-

Chromatographic Conditions:

-

Analytical Column: Acquity BEH C18, 1.7 µm, 2.1 x 50 mm.[8]

-

Mobile Phase A: 10 mM Ammonium Acetate in Water.[8]

-

Mobile Phase B: Acetonitrile.

-

Gradient: 5% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions and re-equilibrate for 2 minutes.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40 °C.

-

Injection Volume: 2 µL.

-

-

Mass Spectrometer Conditions (ESI):

-

Ionization Mode: Positive and Negative (separate runs or polarity switching).

-

Capillary Voltage: 3.5 kV (+), -3.0 kV (-).

-

Source Temperature: 120 °C.

-

Desolvation Gas (N₂): 800 L/hr at 350 °C.

-

Mass Range: 50 - 800 m/z.

-

Data Acquisition: Full Scan MS and Data-Dependent MS/MS (ddMS²). Precursor for MS/MS: 223.04 m/z.

-

Part 4: Tandem Mass Spectrometry (MS/MS) & Fragmentation Analysis

Tandem mass spectrometry (MS/MS) is indispensable for confirming the molecular structure. By isolating the protonated molecular ion ([M+H]⁺, m/z 223.04) and subjecting it to collision-induced dissociation (CID), we can generate a unique fragmentation fingerprint. The proposed fragmentation pathway below is based on established principles for pyrazole, aryl halide, and boronic acid chemistries.[3][4][13]

Key Fragmentation Processes:

-

Neutral Loss of Water: A facile loss of H₂O from the boronic acid moiety.

-

Loss of Boronic Acid Group: Cleavage to lose B(OH)₂.

-

Pyrazole Ring Cleavage: Expulsion of stable neutral molecules like hydrogen cyanide (HCN).[3][4]

-

N-C Phenyl Bond Cleavage: Scission between the pyrazole nitrogen and the chlorophenyl ring.

Caption: Proposed MS/MS fragmentation pathway for the [M+H]⁺ ion.

Table 3: Major Expected Product Ions from MS/MS of Precursor m/z 223.04

| Product Ion m/z (¹¹B, ³⁵Cl) | Proposed Formula | Neutral Loss | Proposed Structure |

| 205.03 | [C₉H₇BClN₂O]⁺ | H₂O | Dehydrated precursor |

| 179.04 | [C₉H₈ClN₂]⁺ | B(OH)₂ | 1-(3-chlorophenyl)pyrazole |

| 152.02 | [C₈H₅ClN₂]⁺ | B(OH)₂, HCN | Fragment from pyrazole ring opening |

| 112.01 | [C₆H₅Cl]⁺ | C₃H₃BN₂O₂ | Chlorobenzene cation |

Part 5: Data Interpretation & Best Practices

-

Isotopic Pattern Confirmation: Always verify the characteristic isotopic patterns for boron and chlorine. The ¹⁰B/¹¹B ratio is approximately 1:4, and the ³⁵Cl/³⁷Cl ratio is approximately 3:1. This is a definitive confirmation of elemental composition.

-

Boroxine Identification: Be vigilant for the boroxine trimer. Its protonated ion would appear at an m/z corresponding to (3M - 3H₂O + H)⁺, which for this compound is approximately m/z 613.1. It will also exhibit characteristic boron and chlorine isotopic patterns.

-

Sample Stability: Analyze samples as freshly as possible. Boronic acids can degrade in solution over time, especially in protic solvents.[14] If storage is necessary, keep solutions cold and tightly capped.

-

Method Validation: For quantitative applications, the UPLC-MS method should be fully validated according to ICH guidelines, including assessments of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[8][15]

Conclusion

The mass spectrometric analysis of this compound is readily achievable with a high degree of confidence and sensitivity when the correct strategies are employed. Electrospray ionization coupled with UPLC is the premier technique, effectively mitigating the common analytical pitfall of boroxine formation. Structural elucidation is definitively accomplished via high-resolution tandem mass spectrometry, with fragmentation patterns providing a clear fingerprint of the molecule. By understanding the underlying chemistry of the analyte and leveraging the principles outlined in this guide, researchers can generate accurate, reproducible, and reliable data for this important chemical entity.

References

- Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. (2011).

- Positive-Ion Analysis of Boropeptides by Chemical Ionization and Liquid Secondary Ionization Mass Spectrometry. (1992).

- Mass spectrometnc analysis for organic boron compounds. (2009).

- Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. (2010).

- Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. (2000). Indian Journal of Chemistry - Section B. [Link]

- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (2013). Analytical Methods, RSC Publishing. [Link]

- Arylboronic acid chemistry under electrospray conditions. (2013). Chemistry, PubMed. [Link]

- Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing. (2013).

- A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. (2013). RSC Publishing. [Link]

- Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. (2020).

- Mass fragmentation pattern of (Z)-2-(5-arylpyrazol-3-yl)-3-arylacrylonitriles. (2000).

- This compound (C9H8BClN2O2). PubChemLite. [Link]

- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2025). Open Research Library. [Link]

- Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. [Link]

- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2015).

- Electrospray ioniz

- Targeted and Non-Targeted Boron Complex Formation Followed by Electrospray Fourier Transform Ion Cyclotron Mass Spectrometry: A Novel Approach for Identifying Boron Esters With Natural Organic M

- The application of electrospray ionization mass spectrometry to homogeneous c

- This compound, min 98%, 5 grams. Amazon. [Link]

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2021). PMC - PubMed Central. [Link]

- Representative Chromatogram of spiked Pyrazole boronic pinacol ester (1).

- Stability of Boronic Esters to Hydrolysis: A Comparative Study. (2019).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. BiblioBoard [openresearchlibrary.org]

- 4. researchgate.net [researchgate.net]

- 5. PubChemLite - this compound (C9H8BClN2O2) [pubchemlite.lcsb.uni.lu]

- 6. calpaclab.com [calpaclab.com]

- 7. This compound | 1072945-88-0 [sigmaaldrich.com]

- 8. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 10. Arylboronic acid chemistry under electrospray conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Physical Properties of 1-(3-chlorophenyl)pyrazole-4-boronic acid

Foreword: The Context of Characterization

In modern drug discovery and materials science, the precise understanding of a molecule's physical properties is not merely an academic exercise; it is the bedrock upon which successful development is built. For researchers and drug development professionals, these properties dictate everything from reaction optimization and purification strategies to formulation and bioavailability. This guide provides a comprehensive technical overview of the core physical characteristics of 1-(3-chlorophenyl)pyrazole-4-boronic acid, a heterocyclic boronic acid of significant interest.[1] While direct experimental data for this specific compound is not extensively published, this guide synthesizes available information, draws logical inferences from structurally related compounds, and outlines the established experimental protocols for its full characterization.

Molecular Identity and Structural Elucidation

This compound is a substituted arylboronic acid featuring a pyrazole core.[1] The pyrazole ring is a prevalent motif in medicinal chemistry, often imparting favorable pharmacokinetic properties.[1] The boronic acid functional group is a versatile handle for a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.

Core Molecular Data

A summary of the fundamental molecular properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₈BClN₂O₂ | [2][3] |

| Molecular Weight | 222.44 g/mol | [2][3] |

| CAS Number | 1072945-88-0 | [2] |

| Canonical SMILES | B(C1=CN(N=C1)C2=CC(=CC=C2)Cl)(O)O | [4] |

| InChI Key | QQIIJLJSZUIAKB-UHFFFAOYSA-N | [4] |

Spectroscopic Characterization

Spectroscopic analysis is fundamental to confirming the identity and purity of a compound. While specific spectra for this compound are available from commercial suppliers, they are not widely published in the scientific literature.[5] The expected spectroscopic features are outlined below.

1.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyrazole ring and the 3-chlorophenyl substituent. The chemical shifts of the pyrazole protons will be influenced by the electronic nature of the boronic acid and the phenyl group. The protons of the B(OH)₂ group are often broad and may exchange with residual water in the NMR solvent.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework of the molecule. The carbon atom attached to the boron will have a characteristic chemical shift.

1.2.2. Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of a compound. For this compound, electrospray ionization (ESI) would be a suitable technique. Predicted mass-to-charge ratios (m/z) for various adducts are presented below.[4]

| Adduct | Predicted m/z |

| [M+H]⁺ | 223.04401 |

| [M+Na]⁺ | 245.02595 |

| [M-H]⁻ | 221.02945 |

| [M]⁺ | 222.03618 |

Physicochemical Properties

The physicochemical properties of a compound govern its behavior in various environments and are crucial for its application.

Physical State and Appearance

Based on information for analogous pyrazole boronic acids, this compound is expected to be a solid at room temperature, likely a white to off-white powder.

Melting Point

-

1H-Pyrazole-4-boronic acid: 146-151 °C

-

N-Boc-1H-pyrazole-4-boronic acid: 157-161 °C

-

1-Methylpyrazole-4-boronic acid pinacol ester: 59-64 °C[6]

The presence of the 3-chlorophenyl group is expected to influence the crystal lattice packing and intermolecular interactions, thus affecting the melting point.

Solubility

The solubility of a compound is a critical parameter for its use in synthesis and formulation. While quantitative solubility data for this compound in various solvents is not published, a qualitative solubility profile can be inferred from the behavior of other arylboronic acids.

-

Expected Solubility:

-

High: Polar aprotic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO).

-

Moderate: Ethers (e.g., tetrahydrofuran (THF), diethyl ether) and ketones (e.g., acetone).

-

Low: Nonpolar organic solvents (e.g., hexane, toluene) and water.

-

The general insolubility in nonpolar solvents is advantageous for purification by precipitation.

Acidity (pKa)

The boronic acid moiety is a Lewis acid. The pKa of an arylboronic acid is influenced by the electronic effects of its substituents. The pKa of the parent phenylboronic acid is approximately 8.8. The 1-(3-chlorophenyl)pyrazole group is expected to be electron-withdrawing, which would likely decrease the pKa of the boronic acid, making it more acidic than phenylboronic acid. The precise determination of the pKa would require experimental measurement.

Thermal Stability and Handling

The stability of a compound under various conditions is essential for its storage and handling.

Thermal Stability

Boronic acids can undergo dehydration at elevated temperatures to form cyclic anhydrides known as boroxines. This process is often reversible upon exposure to water. Thermogravimetric analysis (TGA) and Differential Scanning Calorimetry (DSC) are the primary techniques for assessing thermal stability.

-

TGA: Would reveal the temperature at which weight loss due to dehydration occurs.

-

DSC: Would indicate the temperatures of phase transitions, such as melting and decomposition.

Storage and Handling

Based on safety data sheets for similar compounds, the following storage and handling precautions are recommended:

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. An inert atmosphere (e.g., argon or nitrogen) is often recommended to prevent degradation. Recommended storage temperature is typically 2-8 °C.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a chemical fume hood.

Experimental Protocols for Characterization

For researchers seeking to definitively characterize this compound, the following experimental workflows are recommended.

Determination of Melting Point (DSC)

Differential Scanning Calorimetry provides a precise melting point and information on thermal events.

Workflow for DSC Analysis

Caption: Workflow for DSC analysis of melting point.

Assessment of Thermal Stability (TGA)

Thermogravimetric Analysis measures changes in mass as a function of temperature.

Workflow for TGA Analysis

Caption: Workflow for solubility determination.

Conclusion

This compound presents a molecular architecture of considerable interest for synthetic and medicinal chemistry. While a complete, publicly available dataset of its physical properties is yet to be established, this guide provides a robust framework for its characterization. By leveraging data from analogous compounds and employing standardized experimental protocols, researchers can confidently ascertain the physical properties of this compound, thereby facilitating its effective application in their work.

References

- PubChemLite. This compound (C9H8BClN2O2).

- On the Computational Determination of the pKa of Some Arylboronic Acids. MDPI.

- PubChem. 1-Methyl-1H-pyrazole-4-boronic acid | C4H7BN2O2 | CID 11263501.

- Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks.

- Wiley-VCH. 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications.

- Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. MDPI.

- Structural and spectroscopic properties of an aliphatic boronic acid studied by combination of experimental and theoretical methods | Request PDF. ResearchGate.

- PubChem. 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole.

- Oakwood Chemical. 1-Methyl-1H-pyrazole-4-boronic acid.

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. This compound CAS#: 1072945-88-0 [m.chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. PubChemLite - this compound (C9H8BClN2O2) [pubchemlite.lcsb.uni.lu]

- 5. This compound(1072945-88-0) 1H NMR spectrum [chemicalbook.com]

- 6. 1-甲基-4-(4,4,5,5-四甲基-1,3,2-二氧硼戊环-2-基)吡唑 95% | Sigma-Aldrich [sigmaaldrich.com]

solubility of 1-(3-chlorophenyl)pyrazole-4-boronic acid

An In-depth Technical Guide to the Solubility of 1-(3-chlorophenyl)pyrazole-4-boronic acid

Abstract

Introduction to this compound

The application of boronic acids in medicinal chemistry has expanded dramatically following the success of drugs like bortezomib, dispelling earlier concerns about toxicity and highlighting their unique chemical properties.[2] Boronic acids are valued as versatile synthetic intermediates, and their degradation to boric acid is considered environmentally benign.[2] this compound belongs to this important class of compounds, featuring a pyrazole core that is a common motif in many pharmaceutically active agents.[3][4]

1.1. Chemical Identity and Properties

A clear understanding of the fundamental properties of a compound is the first step in any systematic investigation. The key identifiers and calculated properties for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | (1-(3-chlorophenyl)-1H-pyrazol-4-yl)boronic acid | [5] |

| CAS Number | 1072945-88-0 | [5] |

| Molecular Formula | C₉H₈BClN₂O₂ | [5][6] |

| Molecular Weight | 222.44 g/mol | [5] |

| Appearance | White to off-white crystalline powder | [7] |

| SMILES | B(C1=CN(N=C1)C2=CC(=CC=C2)Cl)(O)O | [6] |

1.2. Significance in Medicinal Chemistry

The primary utility of this compound lies in its role as a building block in carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions.[1] This allows for the efficient incorporation of the 1-(3-chlorophenyl)pyrazole moiety into larger molecules, a strategy frequently employed in the design of kinase inhibitors and other targeted therapeutics.[4] The pyrazole scaffold is a privileged structure in drug discovery, known for its ability to engage in various biological interactions.

1.3. The Critical Role of Solubility in Drug Development

Solubility is a cornerstone physical property that profoundly impacts a compound's journey from discovery to clinical application. It is critical for:

-

Reaction Chemistry: Ensuring reactants are in the same phase for optimal reaction kinetics and yield.

-

Purification: Selecting appropriate solvents for crystallization and removal of impurities.

-

Biological Screening: Preparing stock solutions (typically in DMSO) and ensuring compound viability in aqueous assay buffers.

-

Formulation Development: Determining the feasibility of developing oral or parenteral dosage forms.

Foundational Principles of Boronic Acid Solubility

While specific data for the title compound is scarce, extensive studies on related arylboronic acids provide a strong predictive framework.

2.1. Physicochemical Factors Influencing Solubility

The solubility of arylboronic acids is a complex interplay of the substituent effects on the aromatic ring and the inherent properties of the boronic acid group.[8]

-

Polarity: Like dissolves like. The polarity of the solvent relative to the solute is the primary determinant of solubility. Phenylboronic acid, for instance, exhibits high solubility in polar aprotic solvents like ketones and ethers, moderate solubility in chloroform, and very low solubility in non-polar hydrocarbons like methylcyclohexane.[9][10]

-

Substituent Effects: The type and position of substituents on the phenyl ring significantly alter the molecule's overall polarity, crystal lattice energy, and ability to form hydrogen bonds.[8] The presence of a chlorophenyl group and a pyrazole ring in the target molecule introduces both polar (pyrazole nitrogens) and non-polar (chlorophenyl) characteristics, suggesting a nuanced solubility profile.

-

Esterification: Conversion of boronic acids to their esters, such as pinacol esters, generally increases their solubility in organic solvents by masking the polar diol group.[9][11][12]

2.2. The Challenge of Boroxine Formation

A unique characteristic of boronic acids is their propensity to undergo dehydration, especially upon heating, to form cyclic trimetric anhydrides known as boroxines.[8][13]

Caption: Dehydration of boronic acids to form a cyclic boroxine.

This equilibrium is important because boroxine has different physical properties, including solubility, compared to the monomeric acid. This process is often reversible in the presence of water.[13] The potential for this transformation makes traditional melting point analysis unreliable and can complicate solubility measurements if not properly controlled.[8]

Protocol for Experimental Determination of Solubility

Given the absence of published data, an empirical approach is necessary. The isothermal shake-flask method is a gold-standard, reliable technique for determining equilibrium solubility. Its trustworthiness stems from allowing the system to reach a true thermodynamic equilibrium.

3.1. Experimental Workflow

The overall process for determining the solubility is outlined in the following workflow.

Caption: Workflow for isothermal equilibrium solubility determination.

3.2. Detailed Step-by-Step Methodology

Objective: To determine the equilibrium in various pharmaceutically relevant solvents at a constant temperature (e.g., 25°C).

Materials:

-

This compound (purity >97%)

-

Selected solvents (HPLC grade): Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), Acetone, Acetonitrile, Ethyl Acetate, Toluene, Ethanol, Methanol, Water.

-

Calibrated analytical balance

-

Glass vials with Teflon-lined caps

-

Orbital shaker with temperature control

-

Volumetric flasks and pipettes

-

0.22 µm PTFE or PVDF syringe filters

-

Validated HPLC-UV system with a suitable column (e.g., C18)

Protocol:

-

Preparation: For each solvent, add approximately 10-20 mg of the boronic acid to a tared glass vial. Record the exact mass.

-

Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the selected solvent to the vial. This should create a visible slurry, ensuring an excess of solid is present.

-

Equilibration (Self-Validation Step):

-

Place the sealed vials on an orbital shaker set to a constant temperature (25°C ± 0.5°C).

-

Agitate the slurries for at least 24 hours. To ensure equilibrium has been reached, take samples at 24h and 48h. If the measured concentrations are consistent, equilibrium is confirmed.

-

-

Sampling:

-

Allow the vials to stand for 30 minutes in the temperature-controlled environment for solids to settle.

-

Carefully withdraw an aliquot of the supernatant using a pipette.

-

Immediately filter the aliquot through a 0.22 µm syringe filter into a clean, tared vial. This step is critical to remove all undissolved particles.

-

-

Quantification (HPLC-UV):

-

Prepare a standard calibration curve of the boronic acid in a suitable solvent (e.g., acetonitrile/water).

-

Gravimetrically or volumetrically dilute the filtered sample to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample onto the HPLC system and determine the concentration based on the peak area relative to the calibration curve.

-

-

Calculation: Calculate the original solubility in the solvent using the measured concentration and the applied dilution factor. Report results in mg/mL and mol/L.

Anticipated Solubility Profile and Data Interpretation

Based on the principles derived from analogous compounds like phenylboronic acid, a qualitative solubility profile for this compound can be predicted.[8][9][10] This serves as a hypothesis to be confirmed by the experimental protocol described above.

4.1. Predicted Solubility in Common Solvents

| Solvent Class | Example Solvents | Predicted Solubility | Rationale / Application Area |

| Polar Aprotic | DMSO, DMF | High (>50 mg/mL) | Ideal for creating high-concentration stock solutions for biological screening. |

| Ketones / Ethers | Acetone, THF | High (>20 mg/mL) | Common solvents for organic synthesis and reactions like Suzuki coupling.[9] |

| Nitriles | Acetonitrile | Moderate (5-20 mg/mL) | Frequently used as a reaction solvent and in reversed-phase HPLC mobile phases. |

| Esters | Ethyl Acetate | Low to Moderate (1-10 mg/mL) | Used in extractions and chromatography; moderate polarity. |

| Alcohols | Ethanol, Methanol | Moderate (5-20 mg/mL) | Protic solvents capable of hydrogen bonding with the boronic acid group. |

| Hydrocarbons | Toluene, Heptane | Very Low (<1 mg/mL) | Non-polar nature makes them poor solvents for the polar boronic acid. Useful for precipitation/crystallization.[9][10] |

| Aqueous | Water | Very Low (<0.5 mg/mL) | Generally, arylboronic acids have low aqueous solubility.[12] Solubility will be pH-dependent. |

4.2. Interpreting the Results

The experimentally determined solubility data is invaluable. For example, high solubility in THF would confirm its suitability as a reaction solvent. Conversely, low solubility in heptane would make it an excellent anti-solvent for purification by crystallization. Understanding the solubility in DMSO is paramount for any high-throughput screening campaign, while aqueous solubility data is the first step in assessing potential for oral bioavailability.

Conclusion

This compound is a valuable reagent in modern drug discovery. While direct quantitative solubility data is not prevalent, a robust understanding can be built upon the well-documented behavior of related arylboronic acids. The factors of solvent polarity, potential for boroxine formation, and the specific substituents on the molecule are all key considerations. This guide provides both the theoretical foundation and a practical, self-validating experimental protocol to empower researchers to determine the solubility of this compound in any solvent of interest, thereby accelerating reaction optimization, purification, and formulation efforts in the pharmaceutical sciences.

References

- UNT Digital Library. (n.d.). Literature Review of Boric Acid Solubility Data. Retrieved from https://digital.library.unt.edu/ark:/67531/metadc1013231/

- BenchChem. (2025). An In-depth Technical Guide to the Solubility of Borinic Acid Methyl Esters in Organic Solvents. Retrieved from https://www.benchchem.com/product/b5338

- ACS Publications. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. Retrieved from https://pubs.acs.org/doi/10.1021/acs.jced.0c00420

- ProQuest. (n.d.). Physical and chemical properties of boronic acids: Formulation implications. Retrieved from https://www.proquest.com/openview/f1a0201597814a799c92644d64082218/1?pq-origsite=gscholar&cbl=18750&diss=y

- ResearchGate. (n.d.). Solubility of investigated compounds in water. Phenylboronic acid.... Retrieved from https://www.researchgate.net/figure/Solubility-of-investigated-compounds-in-water-Phenylboronic-acid-1-phenylboronic-acid_tbl2_342013824

- PubChem. (n.d.). This compound (C9H8BClN2O2). Retrieved from https://pubchem.ncbi.nlm.nih.gov/compound/46738677

- ElectronicsAndBooks. (n.d.). An improved synthesis of 1-methyl-1H-pyrazole-4-boronic acid pinacol ester and its corresponding lithium hydroxy ate complex. Retrieved from https://electronicsandbooks.com/eab1/manual/Organic/Tetrahedron%20Letters/TETLAD-2009-50-48-p6733-6736.pdf

- Google Patents. (n.d.). Synthesis method of pyrazole-4-boronic acid pinacol ester. Retrieved from https://patents.google.

- BLDpharm. (n.d.). 1072945-88-0|this compound. Retrieved from https://www.bldpharm.com/products/1072945-88-0.html

- Springer. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. Retrieved from https://link.springer.com/article/10.1007/s10953-020-00988-y

- PMC - PubMed Central. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6273110/

- Sigma-Aldrich. (n.d.). 1-(3-methylbutyl)-1h-pyrazole-4-boronic acid. Retrieved from https://www.sigmaaldrich.com/US/en/product/aldrich/736894

- Advanced ChemBlocks. (n.d.). (1-(3-Chlorophenyl)-1H-pyrazol-4-yl)boronic acid 97.00%. Retrieved from https://www.achemblock.com/search/1-(3-Chlorophenyl)-1H-pyrazol-4-yl-boronic-acid-cas-1072945-88-0.html

- Google Patents. (n.d.). Synthesis method for 1-substitution-1H-pyrazol-4-boric acid pinacol ester. Retrieved from https://patents.google.

- Chem-Impex. (n.d.). 1-(4-Chlorophenyl)-3-phenylpyrazole-4-propionic acid. Retrieved from https://www.chemimpex.com/products/07040

- MySkinRecipes. (n.d.). 1-(3-Fluorophenyl)-1H-pyrazole-4-boronic acid. Retrieved from https://myskinrecipes.com/ingredients/1-3-fluorophenyl-1h-pyrazole-4-boronic-acid

- Santa Cruz Biotechnology. (n.d.). This compound. Retrieved from https://www.scbt.com/p/1-3-chlorophenyl-pyrazole-4-boronic-acid-1072945-88-0

- ChemicalBook. (2025). 4-Chlorophenylboronic acid. Retrieved from https://www.chemicalbook.com/ChemicalProductProperty_EN_CB0307561.htm

- ResearchGate. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Retrieved from https://www.researchgate.net/publication/342013824_Solubility_of_Phenylboronic_Acid_and_its_Cyclic_Esters_in_Organic_Solvents

- RSC Publishing. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. Retrieved from https://pubs.rsc.org/en/content/articlelanding/2024/ra/d4ra03657a

Sources

- 1. 1-(3-Fluorophenyl)-1H-pyrazole-4-boronic acid [myskinrecipes.com]

- 2. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. electronicsandbooks.com [electronicsandbooks.com]

- 4. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. (1-(3-Chlorophenyl)-1H-pyrazol-4-yl)boronic acid 97.00% | CAS: 1072945-88-0 | AChemBlock [achemblock.com]

- 6. PubChemLite - this compound (C9H8BClN2O2) [pubchemlite.lcsb.uni.lu]

- 7. 4-Chlorophenylboronic acid | 1679-18-1 [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. d-nb.info [d-nb.info]

- 10. researchgate.net [researchgate.net]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. Physical and chemical properties of boronic acids: Formulation implications - ProQuest [proquest.com]

A Technical Guide to the Safe Handling of 1-(3-chlorophenyl)pyrazole-4-boronic acid

This document provides an in-depth technical guide on the safe handling, storage, and emergency management of 1-(3-chlorophenyl)pyrazole-4-boronic acid (CAS No. 1072945-88-0). Designed for researchers, scientists, and drug development professionals, this guide moves beyond a standard Safety Data Sheet (SDS) to offer a practical framework grounded in risk assessment and established laboratory safety principles. The protocols and recommendations herein are synthesized from available safety data to address the specific hazard profile of this compound and others in its class.

Compound Identification and Physicochemical Profile

This compound is a synthetic organic compound frequently utilized as a building block in medicinal chemistry and materials science. Its structure, featuring a pyrazole ring, a chlorophenyl group, and a boronic acid moiety, makes it a versatile reagent. A clear understanding of its fundamental properties is the first step in a comprehensive safety assessment.

| Property | Value | Source |

| CAS Number | 1072945-88-0 | [1] |

| Molecular Formula | C₉H₈BClN₂O₂ | [2] |

| Molecular Weight | 222.44 g/mol | [2] |

| Appearance | Solid (form may vary) | Assumed from class |

| Relevant Uses | For research and development purposes only.[1] |

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for hazard communication. This compound is classified with several key hazards that dictate the necessary control measures in a laboratory setting.[1][3]

| GHS Classification | Hazard Code | Hazard Statement | Practical Implication for Researchers |

| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed.[1][3] | Accidental ingestion could lead to acute illness. Strict prohibition of eating, drinking, or smoking in the laboratory is mandatory.[4] |

| Skin Irritation (Category 2) | H315 | Causes skin irritation.[1][3] | Direct contact with skin can cause redness, inflammation, or dermatitis. Appropriate chemical-resistant gloves must be worn and inspected before use.[5] |

| Eye Irritation (Category 2) | H319 | Causes serious eye irritation.[1][3] | Accidental splashing or airborne dust can cause significant, potentially damaging, eye irritation. Full-coverage safety glasses or a face shield are required.[3] |

| Specific Target Organ Toxicity, Single Exposure (Category 3) | H335 | May cause respiratory irritation.[1][3] | Inhalation of the dust can irritate the nose, throat, and lungs, leading to coughing and shortness of breath. All handling of the solid must occur in a ventilated enclosure, such as a fume hood.[4] |

Toxicological Profile: A Data Gap Analysis

A critical aspect of working with research chemicals is acknowledging the absence of comprehensive toxicological data. While the acute hazards are defined by the GHS classification, long-term effects such as carcinogenicity, mutagenicity, and reproductive toxicity for this compound have not been thoroughly investigated.[6] No component of similar products is identified as a probable, possible, or confirmed human carcinogen by IARC.[7]

However, it is a cornerstone of good laboratory practice to treat chemicals with unknown long-term toxicity as potentially hazardous. This principle of precaution mandates the use of the highest level of control measures to minimize any potential for exposure. The focus must be on preventing contact through all routes—dermal, ocular, inhalation, and ingestion.

Risk Assessment and Control Workflow

A systematic risk assessment is not a bureaucratic exercise but a foundational element of safe science. It provides a logical framework for identifying potential dangers and implementing effective controls. The following workflow should be mentally or formally documented before any new procedure involving this compound is initiated.

Caption: Risk Assessment Workflow for Handling Hazardous Research Chemicals.

Standard Operating Procedure (SOP) for Safe Handling

This SOP delineates the minimum requirements for handling this compound. Adherence to these steps is critical for mitigating the risks identified above.

5.1. Engineering Controls

-

Primary Containment: All procedures that may generate dust, including weighing, transferring, and preparing solutions, must be conducted within a certified chemical fume hood.[4] The fume hood provides essential protection against respiratory exposure.[1]

5.2. Personal Protective Equipment (PPE) The following PPE is mandatory. It serves as the last line of defense and should not be used as a substitute for proper engineering controls.

-

Eye Protection: Chemical safety goggles or a full-face shield are required.[3]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of damage before use.[5] Use proper glove removal technique to avoid skin contact.[5][6]

-

Body Protection: A flame-resistant lab coat must be worn and kept fully fastened.

5.3. Step-by-Step Handling Protocol

-

Preparation: Don all required PPE before entering the designated work area. Ensure the chemical fume hood is operational and the sash is at the appropriate working height.

-

Weighing: To minimize dust, weigh the compound on weighing paper or in a tared container within the fume hood. Do not remove the compound from the hood for weighing.

-

Transfer: Use a spatula to carefully transfer the solid. Avoid any actions that could create airborne dust, such as dropping the material from a height.

-

Dissolution: Add solvent to the solid slowly to avoid splashing. If the dissolution is exothermic, ensure the vessel is appropriately cooled.

-

Post-Handling: Tightly seal the primary container.[4][8] Decontaminate the spatula and work surface with an appropriate solvent and wipe.

-

Waste: Dispose of contaminated gloves, weighing paper, and wipes into a designated hazardous waste container.[4]

-

Hygiene: Wash hands thoroughly with soap and water after handling is complete and before leaving the laboratory.[3][4]

5.4. Storage and Stability

-

Conditions: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area.[4] Some suppliers recommend storage at 2-8°C under an inert atmosphere.[3]

-

Incompatibilities: Avoid contact with strong acids, bases, and strong oxidizing agents.[4]

-

Decomposition: In the event of combustion, toxic fumes may be formed, including carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and boron oxides.[9]

Emergency Procedures

Immediate and correct response to an exposure or spill is critical. All personnel must be familiar with the location and operation of safety showers, eyewash stations, and spill kits.

6.1. Spill Response (Small, Solid Spill)

-

Evacuate: If the spill is outside of a fume hood, evacuate personnel from the immediate area.

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: Prevent the dust from spreading. Do not sweep with a dry broom.

-

Clean-Up: Gently cover the spill with an absorbent material. Carefully scoop the material and place it into a suitable, closed container for disposal without creating dust.[3][8]

-

Decontaminate: Clean the spill area with an appropriate solvent.

6.2. First Aid Measures

-

General Advice: In case of any exposure, move the affected person out of the dangerous area and consult a physician.[3] Show this safety data sheet to the doctor in attendance.[3][6]

-

Inhalation: If inhaled, move the person into fresh air. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[3][6]

-

Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with plenty of soap and water.[3][4] If skin irritation occurs or persists, get medical advice.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do so.[3] Continue rinsing and consult a physician.[3][6]

-

Ingestion: If swallowed, rinse the mouth with water.[4][5] Do not induce vomiting. Call a poison control center or doctor immediately for treatment advice.[4]

Disposal Considerations

All waste containing this compound, including unused product and contaminated materials, must be treated as hazardous waste. Dispose of contents and container to an approved waste disposal plant in accordance with all local, state, and federal regulations.[4][8] Do not let the product enter drains or waterways.[3][5]

References

- Safety Data Sheet for [3-(1H-Pyrazol-3-yl)phenyl]boronic acid. Angene Chemical. (2025-07-29). [Link]

- This compound Compound Summary. PubChemLite. [Link]

- MSDS of 1-methyl-1H-pyrazol-4-yl-4-boronic acid. Capot Chemical. (2008-10-31). [Link]

Sources

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. This compound CAS#: 1072945-88-0 [m.chemicalbook.com]

- 3. angenechemical.com [angenechemical.com]

- 4. keyorganics.net [keyorganics.net]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. capotchem.com [capotchem.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. static.cymitquimica.com [static.cymitquimica.com]

- 9. fishersci.ie [fishersci.ie]

Introduction: The Significance of 1-(3-chlorophenyl)pyrazole-4-boronic acid in Modern Drug Discovery

An In-depth Technical Guide to the Handling and Storage of 1-(3-chlorophenyl)pyrazole-4-boronic acid

Prepared by: Gemini, Senior Application Scientist

This compound is a key heterocyclic building block in contemporary medicinal chemistry and drug development. Its structural motif, featuring a substituted pyrazole ring coupled to a boronic acid, makes it a versatile reagent for constructing complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1][2] The pyrazole core is a prevalent scaffold in numerous pharmacologically active compounds, and the boronic acid functional group provides a gateway for carbon-carbon and carbon-heteroatom bond formation. The specific substitution pattern of this molecule influences its reactivity and stability, necessitating a nuanced understanding for its effective use in research and development.

This guide provides a comprehensive overview of the best practices for the handling, storage, and quality control of this compound, grounded in the fundamental principles of boronic acid chemistry. The protocols and recommendations herein are designed for researchers, scientists, and drug development professionals to ensure the integrity of the material, the reproducibility of experimental results, and the safety of laboratory personnel.

Part 1: Chemical Stability and Decomposition Pathways

The utility of any boronic acid is intrinsically linked to its stability. Like many arylboronic acids, this compound is susceptible to several decomposition pathways that can compromise its purity and reactivity over time. Understanding these mechanisms is critical to implementing effective storage and handling strategies.

Anhydride Formation: The Boroxine Equilibrium

In the solid state or under anhydrous conditions, boronic acids can undergo intermolecular dehydration to form a six-membered cyclic trimer known as a boroxine.[3] This is a reversible equilibrium, but its presence can complicate accurate massing of the reagent and impact stoichiometric calculations in reactions.

Caption: Figure 1. Reversible formation of a boroxine from a boronic acid.

Storing the compound under strictly anhydrous conditions can favor boroxine formation, while exposure to atmospheric moisture can shift the equilibrium back toward the free boronic acid. For many applications, the presence of the boroxine is not detrimental, as it readily hydrolyzes back to the monomeric boronic acid under typical Suzuki coupling conditions.

Protodeboronation: An Irreversible Degradation

Protodeboronation is the irreversible loss of the C-B bond, replaced by a C-H bond, effectively destroying the desired molecule.[3][4] This reaction is a significant concern for heteroaromatic boronic acids and is highly dependent on factors like pH, temperature, and the presence of metal catalysts.[3][4][5] The reaction can be catalyzed by both acid and base.[4]

Caption: Figure 2. The protodeboronation of the target compound.

Given the pyrazole moiety, this compound may be particularly sensitive to protodeboronation, a known issue with some heterocyclic boronic acids.[3][5] Therefore, prolonged exposure to aqueous environments, especially at non-neutral pH, should be avoided.

Oxidation

The carbon-boron bond can also be susceptible to oxidation, converting the boronic acid into a phenol.[3] This pathway is a lesser concern under standard storage conditions but can be accelerated by the presence of oxidizing agents or exposure to air and light over extended periods.

Part 2: Recommended Storage and Handling Protocols

Based on the inherent stability characteristics of arylboronic acids, the following protocols are recommended to maximize the shelf-life and preserve the purity of this compound.

Optimal Storage Conditions

To mitigate the primary decomposition pathways, a multi-faceted approach to storage is required.

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C | Reduces the rate of decomposition reactions. Avoids freeze-thaw cycles. |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Minimizes exposure to atmospheric oxygen and moisture, preventing oxidation and uncontrolled hydrolysis. |

| Light | Amber vial or dark location | Protects the compound from photolytic degradation. |

| Container | Tightly sealed, appropriate material | Prevents contamination and ingress of air/moisture. Use original supplier packaging when possible.[6] |

Laboratory Handling Workflow

Proper handling is crucial to prevent contamination and degradation during experimental use.

Caption: Figure 3. Recommended workflow for handling the solid reagent.

Step-by-Step Protocol:

-

Equilibration: Before opening, allow the container to warm to ambient laboratory temperature. This prevents condensation of atmospheric moisture onto the cold solid.

-

Inert Atmosphere Weighing: Whenever possible, handle the solid material under an inert atmosphere (e.g., in a glovebox or under a stream of argon/nitrogen). This is the most critical step to prevent exposure to air and moisture.

-

Prompt Dissolution: For use in reactions, dissolve the weighed material in an appropriate anhydrous solvent immediately. Do not leave the solid exposed on the benchtop.

-

Resealing: After dispensing, purge the headspace of the storage container with an inert gas before tightly resealing.

-

Storage: Promptly return the sealed container to the recommended cold storage conditions.[6]

Part 3: Safety and Personal Protective Equipment (PPE)

Personal Protective Equipment (PPE)

| PPE Item | Specification | Purpose |

| Eye Protection | Safety glasses with side shields or goggles[7] | Protects against accidental splashes or airborne dust. |

| Hand Protection | Nitrile gloves | Prevents direct skin contact. Inspect gloves before use. |

| Body Protection | Laboratory coat | Protects skin and clothing from contamination. |

| Respiratory | Use in a well-ventilated area (fume hood).[8] | Avoids inhalation of fine dust particles. A dust mask may be used for handling larger quantities. |

Emergency Procedures

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[8][9]

-